{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
CAS No.: 931334-68-8
Cat. No.: VC11898229
Molecular Formula: C23H21N3O6
Molecular Weight: 435.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931334-68-8 |
|---|---|
| Molecular Formula | C23H21N3O6 |
| Molecular Weight | 435.4 g/mol |
| IUPAC Name | [3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl butanoate |
| Standard InChI | InChI=1S/C23H21N3O6/c1-4-5-19(27)30-12-15-11-24-13(2)20-17(15)10-18(23(28)31-20)22-25-21(26-32-22)14-6-8-16(29-3)9-7-14/h6-11H,4-5,12H2,1-3H3 |
| Standard InChI Key | ATNNIIOEQPWUMD-UHFFFAOYSA-N |
| SMILES | CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
| Canonical SMILES | CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three primary components:
-
A pyrano[2,3-c]pyridine scaffold, which features a fused bicyclic system combining a pyran oxygen atom and a pyridine nitrogen.
-
A 1,2,4-oxadiazol-5-yl substituent at the 3-position, further modified with a 4-methoxyphenyl group.
-
A butanoate ester moiety at the 5-position, linked via a methylene bridge.
This arrangement creates a planar, conjugated system with potential π-π stacking interactions, as evidenced by the extended aromatic and heteroaromatic regions. The methoxy group on the phenyl ring enhances electron density, while the butanoate ester introduces steric bulk and lipophilicity.
Physicochemical Data
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁N₃O₆ |
| Molecular Weight | 435.4 g/mol |
| IUPAC Name | [3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl butanoate |
| SMILES | CCCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
| InChIKey | ATNNIIOEQPWUMD-UHFFFAOYSA-N |
The compound’s logP (estimated via XLogP3) is approximately 3.2, indicating moderate lipophilicity suitable for transmembrane permeability. Its topological polar surface area (TPSA) of 112 Ų suggests limited blood-brain barrier penetration, aligning with typical profiles of peripherally acting drugs.
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous pyrano[2,3-c]pyridine derivatives are typically synthesized via:
-
Cyclocondensation Reactions: Combining α,β-unsaturated ketones with malononitrile or cyanoacetates under basic conditions to form the pyran ring .
-
Oxadiazole Formation: Cyclization of acylhydrazides with carboxylic acid derivatives using dehydrating agents like phosphorus oxychloride .
For this compound, a plausible route involves:
-
Coupling a preformed 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid with a pyrano[2,3-c]pyridine intermediate.
-
Esterification of the hydroxyl group at the 5-position with butanoic anhydride.
Spectroscopic Characterization
Hypothetical spectral data based on structural analogs include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.95–7.85 (m, 2H, aryl-H), 6.95–6.85 (m, 2H, aryl-H), 5.30 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.55 (t, 2H, COOCH₂), 2.40 (s, 3H, CH₃), 1.70–1.55 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O lactone), 1600 cm⁻¹ (C=N oxadiazole).
Comparative Analysis with Structural Analogs
The absence of a 1,3-oxazolidinone ring in VC11898229 may reduce antibacterial efficacy compared to but could improve metabolic stability.
Research Gaps and Future Directions
-
Experimental Validation: Priority should be given to synthesizing the compound and evaluating its antimicrobial/anticancer activity.
-
ADMET Profiling: Predictive modeling of absorption, distribution, and toxicity using in silico tools like SwissADME.
-
Crystallographic Studies: X-ray diffraction to confirm the planar conformation and intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume